2-(2-Dimethylamino-ethoxy)-ethylamine

Description

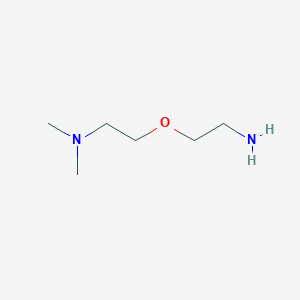

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(dimethylamino)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-8(2)4-6-9-5-3-7/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOZXHSALLZYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624749 | |

| Record name | 2-(2-Aminoethoxy)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85322-63-0 | |

| Record name | 2-(2-Aminoethoxy)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(2-aminoethoxy)ethyl]dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(2-Dimethylamino-ethoxy)-ethylamine Analogues

The laboratory synthesis of analogues of this compound often employs versatile and reliable reaction types that allow for the construction of the key ether and amine functionalities.

A primary method for forming the crucial ether linkage in these molecules is through nucleophilic substitution, most notably the Williamson ether synthesis. masterorganicchemistry.comaskthenerd.com This reaction involves an alkoxide ion acting as a nucleophile to displace a leaving group (such as a halide) from an alkyl chain. masterorganicchemistry.comaskthenerd.com For analogues of this compound, this can be approached in two ways:

The sodium salt of an aminoalcohol, like 2-(dimethylamino)ethanol, can be reacted with a haloalkylamine.

Alternatively, the sodium salt of an aminoalcohol can react with a dihaloethane, followed by a subsequent reaction with an amine.

A specific example is the synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine (B129024), an intermediate for the drug Itopride. In this process, 2-(dimethylamino)ethanol is treated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide then displaces a fluorine atom from 4-fluorobenzylamine in a nucleophilic aromatic substitution reaction. google.com Another route involves reacting 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base like potassium hydroxide. google.comgoogleapis.com These methods demonstrate the robustness of nucleophilic substitution for creating the C-O-C ether bond integral to this class of compounds. masterorganicchemistry.comgoogle.comgoogleapis.com

The table below summarizes typical conditions for Williamson ether synthesis involving related substrates.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-hydroxybenzonitrile | 2-(dimethylamino)ethyl chloride | Potassium Hydroxide | Acetone | Reflux | 97 | google.comgoogleapis.com |

| 2-(dimethylamino)ethanol | 4-fluorobenzylamine | Sodium Hydride | (Excess Reactant) | 130-140 | 91 | google.com |

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones). nih.govwikipedia.org This reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgresearchgate.net While not a direct method for synthesizing the ether linkage, it is a key strategy for producing related 1,2-diamine structures, which are valuable building blocks. nih.govresearchgate.net

For instance, amino acid-derived β-keto esters can be used as starting materials to synthesize β,γ-diamino ester derivatives through a two-step reductive amination procedure. nih.govnih.gov The process typically involves the formation of an intermediate with an additive like acetic acid (AcOH), followed by reduction with a hydride agent such as sodium cyanoborohydride (NaBH₃CN). nih.govnih.gov One of the challenges in this method is controlling stereoselectivity, as the reaction can produce mixtures of diastereoisomers due to slow imine-enamine equilibria. nih.gov

General Steps in Reductive Amination:

Imine Formation: A carbonyl compound reacts with a primary or secondary amine under weakly acidic conditions to form an imine (or iminium ion) intermediate. wikipedia.org

Reduction: A reducing agent present in the reaction mixture reduces the imine to an amine. wikipedia.org

Complex molecules often require multi-step synthetic sequences where reactive functional groups are temporarily "protected" to prevent unwanted side reactions. A classic example relevant to the synthesis of amino-compounds is the Gabriel synthesis, which utilizes a phthalimide group to protect a primary amine.

In the synthesis of the analogue 2-(2-methoxyphenoxy)ethylamine, a key intermediate for pharmaceuticals like Tamsulosin and Carvedilol, this strategy is employed. google.com The process involves:

Etherification: Guaiacol (2-methoxyphenol) is reacted with 1,2-dichloroethane to form 1-(2-chloroethoxy)-2-methoxybenzene. google.comgoogle.com

Gabriel Synthesis: The resulting chloro-compound is treated with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the chloride and forming an N-alkylated phthalimide intermediate. This step effectively introduces a protected nitrogen atom. google.com

Deprotection: The phthalimide protecting group is then removed, typically by hydrolysis with a strong base like potassium hydroxide, to release the desired primary amine, 2-(2-methoxyphenoxy)ethylamine. google.com

This use of a protected intermediate ensures that the amine functionality is introduced selectively without complications from its own nucleophilicity in earlier steps. google.com

Industrial-Scale Synthetic Processes and Optimization Strategies

Transitioning a synthesis from the laboratory to an industrial scale requires a focus on cost, safety, efficiency, and environmental impact. wipo.int For compounds like this compound and its precursors, processes are optimized to maximize yield and purity while minimizing hazardous steps and complex purifications. wipo.intgoogle.com

Catalysis is fundamental to industrial chemistry, enabling reactions to proceed faster and under milder conditions. mdpi.com In the synthesis of amino-ethers, base catalysis is particularly prevalent. Strong bases are used to deprotonate alcohols, generating highly nucleophilic alkoxides needed for etherification reactions. google.com

In the industrial preparation of the Itopride intermediate, bases such as sodium hydride, potassium hydroxide, and sodium carbonate are employed to facilitate the nucleophilic substitution step. google.comgoogleapis.com The choice of base and its stoichiometry are critical process parameters. For example, the synthesis specifies using 1.1 to 2.0 equivalents of a base relative to the limiting reagent to drive the reaction to completion. google.com The acid-base properties of catalyst supports can also play a crucial role in the activity and stability of the catalyst system. mdpi.com

Strict control over reaction parameters is essential for maximizing yield and product purity on an industrial scale. researchgate.net Key parameters include temperature, pressure, reaction time, and the ratio of reactants.

For the synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine, the reaction temperature is maintained between 120 and 170°C to ensure a sufficient reaction rate. google.comgoogleapis.com Similarly, in the production of 2-(2-methoxyphenoxy)ethylamine, a heating and heat-preserving temperature of 170°C is specified. google.com

Purification is another critical step. The industrial production of the related compound N,N-dimethylaminoethoxyethanol (DMAEE) from dimethylamine and ethylene oxide involves a fractional distillation process to separate the desired product from byproducts and unreacted starting materials. google.com The distillation is carefully controlled by monitoring temperature and pressure to achieve high purity. google.com

The following table details the results of an industrial distillation of a crude DMAEE product. google.com

| Fraction | Distillation Temp (°C) | Bottom Temp (°C) | Pressure (mbar) | Mass (g) | Purity of DMAEE (%) |

| 1 | 25-83 | 100-111 | 20 | 102 | 1.1 |

| 2 | 83-84 | 111-112 | 20 | 158 | 2.0 |

| 3 | 84-85 | 112-113 | 20 | 101 | 14.5 |

| 4 | 85 | 113-114 | 20 | 100 | 56.4 |

| 5 | 85-86 | 114-116 | 20 | 103 | 87.2 |

| 6 | 86 | 116-118 | 20 | 106 | 96.5 |

| 7 | 86-87 | 118-124 | 20 | 100 | 98.6 |

| 8 | 87 | 124-135 | 20 | 60 | 99.1 |

This rigorous control over both the reaction and purification steps ensures the final product meets the high-purity specifications required for its applications, such as in the synthesis of pharmaceuticals.

Emerging and Sustainable Synthesis Technologies

Microwave-Assisted Synthesis of Analogous Compounds

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. nih.govchemrxiv.org This technique utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy directly, resulting in rapid and uniform heating of the reaction mixture. emich.eduanton-paar.com While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the principles can be effectively applied by examining the synthesis of analogous compounds such as amino alcohols and other N- and O-containing structures.

The core advantages of MAS include rapid and efficient internal heating of the reaction medium, which can lead to higher temperatures being reached quickly and uniformly. emich.eduanton-paar.com This avoids the issue of localized overheating at the vessel walls, which is common with conventional heating. anton-paar.com Dedicated microwave reactors allow for reactions to be performed in sealed vessels at temperatures far above the solvent's boiling point, further accelerating reaction rates. anton-paar.com

Research on analogous compounds demonstrates the potential of this technology. For instance, the aminolysis of epoxides to produce β-amino alcohols has been shown to be significantly accelerated under microwave irradiation. emich.edu Similarly, the synthesis of various heterocyclic compounds and chiral oxime ethers has been achieved with excellent yields and substantially shorter reaction times, often reduced from hours to mere minutes. researchgate.netnih.govmdpi.com One-pot, multi-component reactions, which improve process efficiency by combining several steps, are also highly amenable to microwave assistance. chemrxiv.orgnih.gov

The following table summarizes comparative data from studies on analogous compounds, highlighting the typical improvements observed with microwave-assisted synthesis over conventional heating methods.

| Product Type | Reaction | Method | Reaction Time | Yield (%) | Reference |

| Dihydropyrimidinones | Biginelli Reaction | Conventional | 8-12 hours | 15-25% | chemrxiv.org |

| Dihydropyrimidinones | Microwave | 10 minutes | 89-98% | chemrxiv.org | |

| Quinoline Derivatives | Condensation | Conventional | - | 62-65% | nih.gov |

| Quinoline Derivatives | Microwave | 80 °C | 92-97% | nih.gov | |

| Chiral Oxime Ethers | Aminolysis | Conventional | - | - | researchgate.net |

| Chiral Oxime Ethers | Microwave | 1 minute | Excellent | researchgate.net | |

| Pyrazolo[1,5-a]pyrimidines | Condensation | Microwave | 15 minutes | 90-95% | nih.gov |

These findings strongly suggest that the synthesis of aminoethers like this compound could be significantly optimized using microwave technology, leading to a more sustainable and economically viable production process.

Continuous Flow Reactor Applications in Aminoether Production

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering a safer, more efficient, and highly scalable method for chemical synthesis. mt.comamarequip.com In a continuous flow reactor, reactants are pumped through a network of tubes or channels where the reaction occurs. mt.comsyrris.com This approach provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved product quality and yield. mt.commt.com

The application of continuous flow technology is particularly advantageous for the production of aminoethers. The high surface-area-to-volume ratio in flow reactors facilitates excellent heat transfer, allowing for precise temperature control. syrris.comvapourtec.com This is crucial for managing highly exothermic reactions, which can be challenging and hazardous in large-scale batch reactors. mt.comvapourtec.com By minimizing the volume of hazardous material being processed at any given moment, flow chemistry inherently enhances process safety. mt.commt.com

Furthermore, flow reactors can be safely pressurized, enabling the use of solvents at temperatures well above their atmospheric boiling points. vapourtec.com This "superheating" can dramatically increase reaction rates, shortening the time required for synthesis. vapourtec.com The modular nature of flow chemistry equipment also allows for seamless scalability, transitioning from laboratory-scale optimization to industrial production without extensive redevelopment. amarequip.comajinomoto.com A study on the synthesis of hydroxyesters from unprotected amino alcohols reported successful implementation in both batch and continuous flow processes, with the latter offering excellent yields at elevated temperatures and defined residence times. rsc.orgnih.gov This demonstrates the viability of flow chemistry for reactions involving molecules with similar functional groups to aminoethers.

The key benefits of applying continuous flow reactors to aminoether production are summarized in the table below.

| Feature | Advantage in Aminoether Production | Reference |

| Superior Heat Transfer | Enables precise control over exothermic reactions, improving safety and reducing side product formation. | syrris.comvapourtec.com |

| Enhanced Safety | Small reactor volumes minimize the inventory of hazardous reactants and intermediates at any given time. | mt.commt.comvapourtec.com |

| Precise Parameter Control | Accurate control of temperature, pressure, stoichiometry, and residence time leads to higher yields and consistent product quality. | mt.com |

| Rapid Reaction Optimization | Variables can be tested quickly with small amounts of material, accelerating process development. | mt.com |

| Scalability | Processes can be scaled up by extending operational time or by "numbering-up" (running multiple reactors in parallel), avoiding the challenges of scaling batch reactors. | amarequip.comajinomoto.com |

| Process Intensification | Faster reactions at higher temperatures and pressures lead to greater throughput from a smaller manufacturing footprint. | mt.comvapourtec.com |

| Automation | Flow systems can be fully automated for "walk-away" operation and integrated with real-time analytical tools for process monitoring and optimization. | syrris.com |

By leveraging these advantages, continuous flow technology offers a sustainable and efficient pathway for the industrial production of this compound and related aminoethers, promising improved safety, quality, and cost-effectiveness. mt.com

Elucidation of Reaction Mechanisms and Mechanistic Studies

Protonation Equilibria and Basicity in Chemical Reactions

The presence of two amine groups, a primary (-NH2) and a tertiary (-N(CH3)2), means that 2-(2-Dimethylamino-ethoxy)-ethylamine acts as a di-basic molecule in aqueous solutions. The protonation occurs in a stepwise manner, with each amine group exhibiting a distinct basicity, characterized by its pKa value. The tertiary amine is typically more basic than the primary amine, though electronic and steric effects can influence these values.

The equilibrium reactions can be represented as follows, where 'Amine' denotes the parent molecule:

Amine + H₂O ⇌ AmineH⁺ + OH⁻ (First protonation, typically at the tertiary nitrogen)

AmineH⁺ + H₂O ⇌ AmineH₂²⁺ + OH⁻ (Second protonation, at the primary nitrogen)

These protonation equilibria are crucial in reactions where the compound acts as a base or a nucleophile, as the availability of the lone pair of electrons on the nitrogen atoms is pH-dependent.

Table 1: Physicochemical Properties Related to Basicity

| Property | Value |

| pKa₁ (Tertiary Amine) | ~9.5 - 10.5 (Estimated) |

| pKa₂ (Primary Amine) | ~8.5 - 9.5 (Estimated) |

Nucleophilic Reactivity of the Amine Moiety

Both amine groups in the molecule possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. chemguide.co.uk A nucleophile is a chemical species that donates an electron pair to form a chemical bond in a reaction. chemguide.co.uk The primary and tertiary amines can participate in nucleophilic substitution or addition reactions.

Primary Amine Reactivity : The primary amine is generally less sterically hindered and can readily react with electrophiles such as alkyl halides and acyl chlorides. For instance, in a reaction with an alkyl halide (R-X), the primary amine can undergo alkylation. This reaction can proceed in stages, potentially leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used. chemguide.co.uk

Tertiary Amine Reactivity : The tertiary amine, being more sterically hindered but often more basic, can also act as a nucleophile. However, its primary role in many reactions is that of a non-nucleophilic base, abstracting protons to facilitate other reactions. chemguide.co.uk When it does act as a nucleophile with an alkyl halide, it directly forms a quaternary ammonium salt. chemguide.co.uk

The competition between the two amine groups as nucleophiles depends on reaction conditions such as the solvent, temperature, and the nature of the electrophile.

Ether Cleavage and Formation Mechanisms

Ethers are known for their chemical stability and are generally unreactive. longdom.org The C-O bond in the ether linkage of this compound is robust and does not typically break under mild conditions. longdom.orgwikipedia.org Cleavage of this bond requires harsh conditions, most commonly treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.compressbooks.pub

The mechanism for acid-catalyzed ether cleavage proceeds in two main steps:

Protonation of the Ether Oxygen : The strong acid protonates the ether oxygen atom, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack : A nucleophile, such as a bromide or iodide ion, attacks one of the adjacent carbon atoms. masterorganicchemistry.com

This nucleophilic attack can follow either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.orgpressbooks.pub For a primary alkyl ether like the one in this compound, the reaction is likely to proceed via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered carbon atom. pressbooks.pubmasterorganicchemistry.com

The formation of the ether linkage during the synthesis of this compound would typically involve a Williamson-type ether synthesis, where an alkoxide reacts with a suitable alkyl halide.

Mechanistic Investigations in Carbon Dioxide Absorption Processes

Aqueous solutions of amines are widely studied and used for capturing carbon dioxide (CO₂) from industrial gas streams. researchgate.netnih.gov The dual amine functionality of this compound makes it an interesting candidate for such processes, as primary and tertiary amines absorb CO₂ through different mechanisms. dtu.dk

In aqueous solutions, the primary and tertiary amine groups interact with CO₂ via distinct pathways:

Primary Amine (Carbamate Formation) : Primary (and secondary) amines react directly with CO₂ to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a stable carbamate. mdpi.com

Step 1 : RNH₂ + CO₂ ⇌ RNH₂⁺COO⁻ (Zwitterion formation)

Step 2 : RNH₂⁺COO⁻ + B ⇌ RNHCOO⁻ + BH⁺ (Deprotonation to form carbamate; B is a base)

Tertiary Amine (Base Catalysis/Bicarbonate Formation) : Tertiary amines cannot form carbamates directly due to the absence of a proton on the nitrogen atom. Instead, they act as a base to catalyze the hydration of CO₂ to form bicarbonate. researchgate.net

Step 1 : CO₂ + H₂O ⇌ H₂CO₃ (Slow hydration of CO₂)

Step 2 : H₂CO₃ + R₃N ⇌ HCO₃⁻ + R₃NH⁺ (Proton transfer to the amine)

The structure of a tertiary amine significantly influences the kinetics of CO₂ capture. researchgate.net While tertiary amines generally exhibit slower reaction rates compared to primary and secondary amines, their structural features can be tuned to enhance performance. dtu.dk

Key structural factors include:

Basicity (pKa) : A higher basicity allows the tertiary amine to more effectively catalyze the hydration of CO₂, thereby increasing the rate of bicarbonate formation.

Steric Hindrance : The steric bulk around the nitrogen atom can affect its ability to interact with carbonic acid. While some steric hindrance is necessary to prevent the formation of degradation products, excessive hindrance can slow down the proton transfer step.

Electronic Effects : The presence of the ether oxygen in the chain of this compound can influence the electron density on the tertiary nitrogen, thereby affecting its basicity and, consequently, the kinetics of the CO₂ absorption reaction.

Studies comparing various tertiary amines have shown that those with an optimal balance of basicity and steric accessibility around the nitrogen atom tend to exhibit better performance in terms of both absorption rate and capacity. researchgate.netfigshare.com

Table 2: Comparison of CO₂ Capture Mechanisms by Amine Type

| Amine Type | Primary Reaction Product | General Reaction Rate | Key Role |

| Primary Amine | Carbamate | Fast | Rapid initial absorption |

| Tertiary Amine | Bicarbonate | Slower | High capacity, base catalysis |

Applications in Advanced Organic Synthesis and Chemical Transformations

As Reagents for the Introduction of Functional Groups

The structural components of 2-(2-Dimethylamino-ethoxy)-ethylamine can be strategically employed to install dimethylaminoethoxy groups onto various molecular frameworks. This functionality is valuable in medicinal chemistry and materials science, where the inclusion of an aminoether chain can modulate properties such as solubility, basicity, and binding affinity.

A primary application of reagents containing the dimethylaminoethoxy structure is the incorporation of this moiety into aromatic and heterocyclic systems through nucleophilic substitution reactions. A prominent example is found in the synthesis of precursors for active pharmaceutical ingredients. For instance, the key intermediate 4-[2-(dimethylamino)ethoxy]benzylamine (B129024) is synthesized by creating an ether linkage with a phenolic precursor. google.comgoogle.com This is typically achieved by reacting a substituted phenol (B47542) with an activated form of 2-(dimethylamino)ethanol, such as 2-dimethylaminoethyl chloride, in the presence of a base. justia.com This strategy effectively attaches the dimethylaminoethoxy side chain to a benzylic scaffold, which can then be further elaborated. justia.comwipo.int

Table 1: Examples of Reactions for Incorporating the Dimethylaminoethoxy Moiety

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | 2-Dimethylaminoethyl chloride | 4-[2-(Dimethylamino)ethoxy]benzaldehyde | Intermediate for Itopride Synthesis justia.comwipo.int |

| 4-Fluorobenzylamine | 2-(Dimethylamino)ethanol | 4-[2-(Dimethylamino)ethoxy]benzylamine | Intermediate for Itopride Synthesis google.com |

The formation of the ether bond is central to the synthesis of molecules containing the dimethylaminoethoxy group. The Williamson ether synthesis is a common method, where an alkoxide (generated from a hydroxyl group and a base) displaces a halide from a 2-(dimethylamino)ethyl halide. justia.com While this compound itself possesses a primary amine rather than a hydroxyl group for esterification, this amine is highly nucleophilic and readily participates in analogous acylation reactions to form stable amide bonds. This reactivity is a cornerstone of its use as a synthetic intermediate, where the primary amine serves as a handle to connect with carboxylic acids, acyl chlorides, or other electrophilic partners.

Role as Intermediates in the Synthesis of Complex Organic Molecules

The compound serves as a valuable intermediate, providing a pre-packaged functional cassette that can be integrated into larger, more complex molecular architectures. mallakchemicals.comwikipedia.orgatamanchemicals.commallakchemicals.com Its application is particularly notable in the pharmaceutical industry.

Derivatives of this compound are crucial intermediates in the manufacture of specific APIs. mallakchemicals.com The most well-documented example is the synthesis of Itopride Hydrochloride, a prokinetic agent used to treat gastrointestinal symptoms. ganeshremedies.com In the synthesis of Itopride, the intermediate 4-[2-(dimethylamino)ethoxy]benzylamine is condensed with 3,4-dimethoxybenzoyl chloride to form the final amide linkage of the drug molecule. justia.com The presence of the dimethylaminoethoxy side chain is essential for the pharmacological activity of Itopride.

Furthermore, research into new therapeutic agents has utilized this structural motif. A series of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives were synthesized and evaluated as potential inhibitors of Entamoeba histolytica, demonstrating the utility of this scaffold in drug discovery. nih.gov

Table 2: Synthesis of Itopride from a Dimethylaminoethoxy-Containing Intermediate

| Reaction Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| Amide Formation | 4-[2-(Dimethylamino)ethoxy]benzylamine | 3,4-Dimethoxybenzoyl chloride | Itopride justia.comwipo.int |

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Compounds with multiple nitrogen atoms, such as this compound, are potential precursors for constructing these ring systems. As a substituted ethylenediamine, it contains the requisite 1,2-diamine functionality (considering the primary amine and the nitrogen on the dimethylamino group) that can be used to form rings like piperazines. google.comnih.gov Although specific literature examples detailing the cyclization of this compound into a heterocycle are not prominent, its structure lends itself to such transformations. For example, reaction of the primary and tertiary amines with a suitable 1,2-dielectrophile could, in principle, lead to the formation of a quaternary piperazinium ring system, a common scaffold in medicinal chemistry. General methods for synthesizing piperazine (B1678402) derivatives often involve the cyclodehydration or cyclization of N-substituted ethylenediamines. sci-hub.segoogle.com

Functionalization and Derivatization Strategies

The chemical structure of this compound offers multiple sites for functionalization, allowing for the generation of a diverse library of derivatives. The primary amine is the most versatile handle for modification. It can undergo a wide range of classical amine reactions, including:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The tertiary amine can also be functionalized, primarily through quaternization by reacting it with an alkyl halide to form a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge, which can be used to alter the physicochemical properties of the molecule. The synthesis of hydrazone derivatives from a related 4-(2-(dimethylamino)ethoxy)benzohydrazide highlights a successful derivatization strategy, where the amine functionality is transformed to build more complex structures with potential biological activity. nih.gov

Table 3: Potential Functionalization Reactions of this compound

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Primary Amine | Acylation | Acetyl Chloride | N-substituted Amide |

| Primary Amine | Reductive Amination | Acetone, NaBH₃CN | N-isopropyl derivative |

| Primary Amine | Sulfonylation | Tosyl Chloride | Sulfonamide |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Dimethylamino)ethanol |

| 2-Dimethylaminoethyl chloride |

| 3,4-Dimethoxybenzoyl chloride |

| 4-(2-(Dimethylamino)ethoxy)benzohydrazide |

| 4-[2-(Dimethylamino)ethoxy]benzaldehyde |

| 4-[2-(Dimethylamino)ethoxy]benzonitrile |

| 4-[2-(Dimethylamino)ethoxy]benzylamine |

| 4-Fluorobenzylamine |

| 4-Hydroxy benzonitrile |

| 4-Hydroxybenzaldehyde |

| Hydrochloric Acid |

| Itopride |

| Itopride Hydrochloride |

Synthesis of Quaternized Ammonium Derivatives

The presence of a tertiary amine group in this compound allows it to readily undergo quaternization reactions. This type of reaction, known as the Menschutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. nih.govmdpi.com This transformation is a bimolecular nucleophilic substitution (SN2) reaction where the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov

The reaction proceeds as follows: The tertiary amine acts as a nucleophile, reacting with an alkyl halide (R-X, where X is a halogen) to produce a quaternary ammonium salt. libretexts.org This process converts the neutral tertiary amine into a permanently charged cationic species. While the primary amine in the molecule could also undergo alkylation, the tertiary amine is typically more nucleophilic and reacts preferentially under these conditions. masterorganicchemistry.com With an excess of the alkylating agent, it is possible to form quaternary ammonium salts. masterorganicchemistry.com

The synthesis of these derivatives is significant as quaternary ammonium salts have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. The specific properties of the resulting salt can be tuned by varying the structure of the alkyl halide used in the synthesis.

| Alkylating Agent (R-X) | Product Name | Potential Application |

|---|---|---|

| Methyl Iodide (CH₃I) | 2-(2-(2-Aminoethoxy)ethoxy)-N,N,N-trimethylethanaminium iodide | Phase-Transfer Catalyst |

| Ethyl Bromide (CH₃CH₂Br) | N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-N-ethyl-N,N-dimethylaminium bromide | Surfactant |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-N-benzyl-N,N-dimethylaminium chloride | Antimicrobial Agent |

| Dodecyl Bromide (C₁₂H₂₅Br) | N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-N,N-dimethyl-N-dodecylaminium bromide | Biocide, Surfactant |

Formation of Schiff Base Ligands and Imine Derivatives

The primary amine functionality of this compound serves as a reactive site for the formation of imines, commonly known as Schiff bases. This reaction involves the condensation of the primary amine with an aldehyde or a ketone. libretexts.orglibretexts.org The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. libretexts.orglibretexts.org

The pH of the reaction medium is a critical parameter; the reaction is generally most efficient under mildly acidic conditions (pH 4-5). libretexts.org Sufficient acidity is required to protonate the hydroxyl intermediate, facilitating the elimination of water. However, highly acidic conditions can be detrimental as they lead to the protonation of the amine reactant, rendering it non-nucleophilic. libretexts.orglibretexts.org

The Schiff base ligands derived from this compound are of particular interest in coordination chemistry. The presence of multiple donor atoms (the imine nitrogen, the ether oxygen, and the tertiary amine nitrogen) allows these molecules to act as polydentate ligands, capable of forming stable complexes with various metal ions. These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. researchgate.net

| Carbonyl Compound | Product Name (Imine Derivative) | Potential Application of Derived Ligand |

|---|---|---|

| Salicylaldehyde | 2-(((2-(2-(Dimethylamino)ethoxy)ethyl)imino)methyl)phenol | Coordination Chemistry (Metal Complex Formation) |

| Benzaldehyde | N-Benzylidene-2-(2-(dimethylamino)ethoxy)ethanamine | Synthetic Intermediate |

| Acetone | N-(Propan-2-ylidene)-2-(2-(dimethylamino)ethoxy)ethanamine | Synthetic Intermediate |

| Acetylacetone | (Z)-4-((2-(2-(Dimethylamino)ethoxy)ethyl)amino)pent-3-en-2-one | Chelating Agent for Metal Ions |

Catalytic Applications and Catalysis Research

Tertiary Amine Catalysis in Polymerization Reactions (e.g., Polyurethane Chemistry)

In the synthesis of polymers like polyurethanes, tertiary amines are crucial catalysts. They accelerate the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). chemscene.com The compound 2-(2-Dimethylamino-ethoxy)-ethylamine possesses a tertiary amine group that is central to this catalytic activity. While specific research on this exact molecule is limited, extensive studies on the analogous compound, 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), provide deep insight into the catalytic mechanism.

The lone pair of electrons on the tertiary nitrogen atom is believed to interact with the hydroxyl group of the polyol. This interaction increases the nucleophilicity of the polyol's oxygen, making it more reactive toward the electrophilic carbon of the isocyanate group. mdpi.com This catalytic action promotes the rapid growth of polymer chains, leading to the formation of the polyurethane matrix. nih.gov

A key feature of catalysts containing reactive groups, such as the primary amine in this compound or the hydroxyl group in DMAEE, is their ability to become chemically incorporated into the polymer backbone. By reacting with isocyanate groups, the catalyst is permanently bound within the polymer, which significantly reduces its volatility and minimizes residual amine odor in the final product. mdpi.comresearchgate.net This "reactive catalyst" characteristic is highly desirable in the manufacturing of consumer goods like flexible and rigid foams used in furniture and insulation. mdpi.comresearchgate.net

The catalytic efficiency of tertiary amines in polyurethane production is influenced by factors such as the basicity of the amine and the degree of steric hindrance around the nitrogen atom. nih.gov Higher basicity generally leads to higher catalytic activity. The specific structure of this compound, with its combination of ether and amine functionalities, influences its performance and suitability for various polyurethane formulations, from rigid packaging foams to molded soft foams. researchgate.netrsc.org

Table 1: Role of Functional Groups in Tertiary Amine Catalysis for Polyurethane Production

| Functional Group | Role in Catalysis | Impact on Final Product |

| Tertiary Amine | Acts as the primary catalytic center, activating polyols for reaction with isocyanates. mdpi.com | Controls the rate of polymerization (gelling and blowing reactions). chemscene.com |

| Primary Amine | Can react with isocyanate groups, incorporating the catalyst into the polymer matrix. researchgate.net | Reduces catalyst volatility and minimizes odor in the finished foam. mdpi.com |

| Ether Linkage | Influences the solubility and miscibility of the catalyst within the polyol/water mixture. | Promotes uniform dispersion of the catalyst in the reaction formulation. |

Organocatalysis Employing Aminoether Structures

Organocatalysis utilizes small organic molecules, free of metals, to accelerate chemical reactions. The presence of both primary and tertiary amine groups within the this compound structure makes it a potential candidate for various organocatalytic transformations. Chiral diamines and their derivatives are well-established as effective organocatalysts, particularly in asymmetric synthesis. acs.orgresearchgate.net

The primary amine functionality can react with carbonyl compounds (aldehydes and ketones) to form key intermediates like enamines or iminium ions. libretexts.orglibretexts.org This activation mode is fundamental to many organocatalytic reactions:

Enamine Catalysis: The primary amine can form a nucleophilic enamine with a ketone or aldehyde. This intermediate can then react with various electrophiles, a strategy used in asymmetric aldol (B89426), Michael, and Mannich reactions. nih.govacs.org

Iminium Catalysis: Reaction with an α,β-unsaturated aldehyde or ketone can form an electrophilic iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack, which is a common strategy in Diels-Alder and Michael addition reactions. youtube.com

While the target molecule is not chiral, its diamine structure could be used in non-asymmetric organocatalysis or serve as a scaffold for the synthesis of chiral organocatalysts. The tertiary amine group can act as a basic site or a hydrogen-bond acceptor, potentially working in concert with the primary amine to create a bifunctional catalyst that activates both the nucleophile and the electrophile. mdpi.com

Metal-Catalyzed Transformations Mediated by Aminoether Ligands

The primary and tertiary amine groups, along with the ether oxygen, in this compound can act as donor atoms, allowing the molecule to function as a chelating ligand for transition metals. Diamine and aminoether ligands play a significant role in coordination chemistry and metal-catalyzed reactions by stabilizing the metal center and influencing its reactivity, selectivity, and efficiency. chemscene.comresearchgate.net

As a bidentate (N,N') or potentially tridentate (N,N',O) ligand, this compound can form stable chelate rings with metal ions. This chelation can:

Regulate Electronic Properties: The nitrogen and oxygen donor atoms modulate the electron density at the metal center. chemscene.com

Control Coordination Environment: The structure of the ligand dictates the geometry around the metal ion, which in turn affects substrate approach and product selectivity. chemscene.com

Enhance Catalytic Activity: By stabilizing reactive intermediates, the ligand can improve the efficiency and turnover rate of the catalyst.

Diamine ligands have been successfully employed in a variety of copper-catalyzed reactions, such as Ullmann-type cross-coupling reactions, which are vital for forming C-N and C-O bonds. researchgate.nettcichemicals.com Similarly, amino acid-based ligands are used with metals like palladium and copper to catalyze reactions such as Suzuki and Sonogashira cross-couplings. mdpi.com The structural features of this compound suggest its potential applicability as a ligand in these and other metal-catalyzed processes, including hydrogenation, oxidation, and polymerization reactions.

Table 2: Potential Coordination Modes of this compound as a Ligand

| Coordination Mode | Donor Atoms Involved | Potential Metal Center Examples | Catalytic Application Examples |

| Bidentate (N,N') | Primary Amine (N), Tertiary Amine (N) | Copper (Cu), Palladium (Pd), Platinum (Pt) | Cross-coupling reactions, Hydrogenation |

| Tridentate (N,N',O) | Primary Amine (N), Tertiary Amine (N), Ether (O) | Ruthenium (Ru), Iron (Fe), Cobalt (Co) | Oxidation, Polymerization |

Base Catalysis Mechanisms in Diverse Organic Reactions

Both primary and tertiary amines are recognized as effective base catalysts in a wide array of organic reactions. Their catalytic function stems from the availability of a lone pair of electrons on the nitrogen atom, which allows them to act as either a Brønsted-Lowry base (proton acceptor) or a Lewis base (electron-pair donor). nih.gov

The compound this compound can participate in base catalysis through several mechanisms:

Proton Abstraction: As a Brønsted-Lowry base, it can deprotonate acidic protons from substrates to generate reactive nucleophiles. For example, it can catalyze aldol condensations by generating an enolate from a ketone or ester. The rate of such reactions is often dependent on the basicity (pKa) of the amine.

Nucleophilic Catalysis: The amine groups can act as nucleophiles, attacking an electrophilic center in a substrate to form a reactive, covalently-bound intermediate. A classic example is the acylation of alcohols, where a tertiary amine attacks an acid chloride to form a more reactive acylammonium intermediate, which is then readily attacked by the alcohol. libretexts.org

Hydrogen Bonding: The amine groups can act as hydrogen-bond acceptors, activating electrophiles or organizing reactants in a transition state to lower the activation energy of a reaction. wou.edu

The dual-functional nature of this compound, containing two basic centers with different steric and electronic properties (primary and tertiary), could allow for cooperative or bifunctional catalysis, where one amine group activates one reactant while the other activates a second, all within the same transition state complex. mdpi.com

Ligand Chemistry and Coordination Compound Research

Coordination Modes and Chelation Properties of Aminoether Ligands

Aminoether ligands, such as 2-(2-Dimethylamino-ethoxy)-ethylamine, are valued for their flexible coordination behavior. These ligands possess multiple donor atoms—typically nitrogen from the amine groups and oxygen from the ether linkage—which allow them to bind to a single metal center in various ways. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms makes them suitable for coordinating with a wide range of metal ions.

The chelation properties are largely dictated by the arrangement of these donor atoms. The ethylamine (B1201723) and ethoxy backbones are flexible, enabling the ligand to wrap around a metal ion to form stable five- or six-membered chelate rings. This is known as the chelate effect, which results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. Depending on the metal ion's size, preferred coordination number, and electronic properties, these ligands can act as bidentate (binding through two donor atoms) or tridentate (binding through three donor atoms) ligands. For instance, histidine, an amino acid with three potential coordinating sites, demonstrates this versatility by forming both bidentate and tridentate complexes with transition metals, a behavior analogous to that expected from flexible aminoether ligands. nih.gov

| Potential Donor Atoms | Coordination Mode | Resulting Chelate Ring Size |

| Primary Amine (N), Ether (O) | Bidentate | 5-membered |

| Tertiary Amine (N), Ether (O) | Bidentate | 5-membered |

| Primary Amine (N), Tertiary Amine (N) | Bidentate | 5-membered |

| Primary Amine (N), Ether (O), Tertiary Amine (N) | Tridentate | Two fused 5-membered rings |

Synthesis and Characterization of Metal Complexes with this compound Analogues

The synthesis of metal complexes using aminoether ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Cobalt, Zinc, Copper)

Transition metal complexes with ligands analogous to this compound have been successfully synthesized and characterized. For example, novel metallophthalocyanines incorporating cobalt, zinc, and copper have been prepared using a ligand containing a 2-{2-(dimethylamino)ethylamino} ethoxy unit. researchgate.nettubitak.gov.tr The synthesis of these complexes is often achieved through methods like the cyclotetramerization of dinitrile derivatives in the presence of metal salts (e.g., CoCl₂, Zn(OAc)₂) in a high-boiling solvent. tubitak.gov.tr

Characterization of these complexes relies on a suite of analytical methods:

Elemental Analysis: To confirm the empirical formula of the synthesized compound.

FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C-N, C-O, and N-H bonds upon complexation provide evidence of bonding. The appearance of new bands at lower frequencies can be attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. researchgate.net

UV-Vis Spectroscopy: To study the electronic properties of the complexes. The spectra reveal ligand-to-metal or metal-to-ligand charge transfer bands, as well as d-d transitions for transition metal complexes, which provide information about the coordination geometry. mdpi.com

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. researchgate.nettubitak.gov.tr

X-ray Diffraction: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry. rsc.org

The synthesis of cobalt(II), copper(II), and zinc(II) complexes with various ethanolamine-derived ligands has also been reported, further demonstrating the versatility of these systems. nih.gov These studies show that the resulting complexes can adopt different geometries, such as square planar or octahedral, depending on the metal ion and the ligand structure. mdpi.com

Main Group and Lanthanide Complexes

The coordination chemistry of aminoether ligands extends to main group and lanthanide elements. The hard oxygen donor atom in the ether linkage and the borderline nitrogen atoms are well-suited to coordinate with hard Lewis acidic lanthanide ions (Ln³⁺). nih.gov Research on amino-polyalcohol ligands, which share functional similarities with aminoethers, has shown their ability to form complex 3d-4f and 4f coordination compounds. nih.gov The synthesis of these complexes often follows similar solution-based methods used for transition metals. The larger ionic radii and higher coordination numbers of lanthanide ions can lead to complexes with intricate, high-coordinate structures. nih.gov Similarly, main group metals from Groups 1 and 2 can form complexes with chelating ligands that contain N and O donor sites. researchgate.net

Impact of Ligand Structure on Coordination Geometry and Electronic Properties

The structure of the aminoether ligand has a profound impact on the geometry and electronic properties of the resulting metal complex. The flexibility of the ligand's backbone allows it to adapt to the preferred coordination geometry of different metal ions. nih.gov

Subtle changes in the ligand, such as the length of the alkyl chains or the nature of the substituents on the nitrogen atoms, can influence the steric environment around the metal center. This can lead to significant changes in coordination geometry and, consequently, the electronic and magnetic properties of the complex. nih.govresearchgate.net For instance, the use of sterically bulky groups may favor lower coordination numbers.

Ligand field theory explains how the interaction between the metal's d-orbitals and the ligand's donor orbitals leads to a splitting of the d-orbital energies. youtube.com The magnitude of this splitting (Δ) is determined by the nature of the ligand and the metal ion, and it dictates the electronic properties of the complex, such as its color and magnetic behavior (high-spin vs. low-spin). youtube.com The combination of amine (a stronger field ligand) and ether (a weaker field ligand) donors in aminoethers provides a unique electronic environment that can be used to fine-tune these properties. researchgate.net

| Structural Feature of Ligand | Impact on Complex |

| Flexibility of backbone | Can accommodate various metal ion coordination preferences (e.g., octahedral, tetrahedral). nih.gov |

| Steric bulk of substituents | Influences coordination number and stability. |

| Nature of donor atoms (N, O) | Determines the strength of the ligand field and the electronic properties (color, magnetism) of the complex. youtube.com |

| Chelate ring size | Affects the overall thermodynamic stability of the complex. |

Applications of Aminoether-Metal Complexes in Catalysis and Materials Science

The unique structural and electronic features of aminoether-metal complexes make them promising candidates for applications in catalysis and materials science. nih.govresearchgate.net

In catalysis , metal complexes are widely used to facilitate and control chemical reactions. aithor.com Complexes of transition metals with ligands containing nitrogen and oxygen donors have shown catalytic activity in various oxidation reactions, such as the epoxidation of alkenes. scirp.orgsemanticscholar.org The metal center acts as the active site, while the aminoether ligand can be modified to tune the catalyst's selectivity, activity, and stability.

In materials science , these complexes can serve as building blocks for more complex architectures like metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The ability of the ligand to bridge multiple metal centers is key to forming these extended structures. Furthermore, complexes with specific functionalities can be designed for particular applications. For example, metallophthalocyanine complexes bearing aminoether substituents have been synthesized and noted for their high solubility and potential use as photosensors. researchgate.nettubitak.gov.tr The design of such molecules can lead to new materials with tailored electronic, optical, or magnetic properties. mdpi.com

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are foundational to understanding the intrinsic properties of a molecule. These methods predict the three-dimensional structure, stability, and electronic properties of 2-(2-Dimethylamino-ethoxy)-ethylamine.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for investigating the electronic structure of many-body systems like atoms and molecules. arxiv.org DFT calculations are frequently employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy. arxiv.orgresearcher.life

For this compound, a DFT geometry optimization would yield crucial data on bond lengths, bond angles, and dihedral angles, defining its preferred conformation. This process involves finding the minimum on the potential energy surface of the molecule. researchgate.net Functionals like B3LYP are often used as they provide a reliable compromise between accuracy and computational efficiency for organic molecules. nih.gov The energetic analysis provides the total electronic energy, which is vital for comparing the stability of different conformers and for calculating reaction energies. researchgate.net While specific DFT studies on this compound are not prevalent in published literature, the methodology is standard for this class of compounds.

Table 1: Example Output of a DFT Geometry Optimization This table is illustrative of typical parameters obtained from a DFT geometry optimization and does not represent actual calculated values for this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized structure. | -X.XXXX Hartrees |

| Bond Length (C-N) | The distance between a carbon and a nitrogen atom. | ~1.47 Å |

| Bond Angle (C-O-C) | The angle formed by the ether linkage. | ~112° |

| Dihedral Angle (N-C-C-O) | The torsional angle describing rotation around a C-C bond. | ~60° (gauche) |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data. These methods are computationally more intensive than DFT but can offer higher accuracy. In the context of aminoethers and their application in CO2 capture, ab initio studies are crucial for elucidating complex reaction mechanisms. uniroma1.itosti.gov

For instance, ab initio molecular dynamics can be used to simulate the reaction between an amine and CO2 in an aqueous environment, providing insights into the formation of key intermediates like zwitterions and carbamic acids. nih.gov Such studies can identify the rate-limiting steps and the role of solvent molecules in stabilizing transition states, which is fundamental to designing more efficient capture solvents. osti.gov

Prediction of Reactivity and Thermodynamic Parameters

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction and for quantifying its key thermodynamic properties.

The dissociation constant (pKa) is a measure of the acidity or basicity of a functional group. For this compound, which has two distinct nitrogen atoms (a primary amine and a tertiary amine), there will be two corresponding pKa values. These values are critical for CO2 capture applications, as the basicity of the amine determines its ability to react with acidic CO2 gas.

Table 2: Typical pKa Values for Amine Functional Groups This table provides representative pKa values for different types of amines to contextualize the expected basicity of the functional groups in this compound.

| Amine Type | Functional Group Example | Typical pKa Range |

|---|---|---|

| Primary Aliphatic Amine | -CH₂-NH₂ | 10.6 - 10.8 |

| Tertiary Aliphatic Amine | -N(CH₃)₂ | 9.8 - 10.7 |

Understanding the reaction between this compound and CO2 requires a detailed analysis of the reaction energetics. Computational chemistry allows for the mapping of the entire reaction pathway, including the identification of intermediates and, crucially, transition states. acs.org

The reaction of primary or secondary amines with CO2 typically proceeds through a zwitterionic intermediate to form a carbamate. nih.gov Tertiary amines, lacking a proton on the nitrogen, facilitate the hydration of CO2 to form bicarbonate. mdpi.com Since this compound contains both primary and tertiary amine centers, it can potentially react via both mechanisms.

Simulations of Intermolecular Interactions (e.g., Solvent Effects, CO2 Absorption)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. banglajol.inforesearchgate.net This approach provides a molecular-level view of processes like CO2 absorption into a solvent. researchgate.net

In the context of this compound as a CO2 absorbent, MD simulations can model the behavior of the amine in an aqueous solution. osti.gov These simulations track the trajectories of thousands of molecules, allowing for the analysis of intermolecular interactions, such as hydrogen bonding between the amine, water, and CO2. nih.gov

A key tool for analyzing these interactions is the Radial Distribution Function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. researchgate.net For example, an RDF analysis could show the probability of finding water molecules or CO2 molecules near the amine's nitrogen or oxygen atoms, revealing how the solvent structures itself around the absorbent and how CO2 molecules approach to react. banglajol.inforesearchgate.net This provides critical insights into solvent effects and the microscopic details of the absorption process. osti.govmdpi.comchemrxiv.org

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental one-dimensional techniques used to identify the different chemical environments of hydrogen and carbon atoms in "2-(2-Dimethylamino-ethoxy)-ethylamine". The chemical shift (δ) of each nucleus is influenced by its local electronic environment, which is primarily affected by the electronegativity of nearby atoms like oxygen and nitrogen.

The structure, N(CH₃)₂-CH₂-CH₂-O-CH₂-CH₂-NH₂, contains several distinct proton and carbon environments. The protons on carbons adjacent to the electronegative nitrogen and oxygen atoms are expected to be deshielded and thus appear at a higher chemical shift (downfield).

¹H NMR: The proton spectrum would show distinct signals for the N-methyl protons, the four methylene (-CH₂-) groups, and the primary amine (-NH₂) protons. The integration of these signals would correspond to the number of protons in each environment (6H, 2H, 2H, 2H, 2H, and 2H, respectively). The splitting patterns (multiplicity), governed by J-coupling with neighboring protons, would appear as triplets for the methylene groups, a singlet for the dimethylamino group, and a broad singlet for the amine protons.

¹³C NMR: The carbon spectrum would display five distinct signals, corresponding to the five unique carbon environments in the molecule: the methyl carbons of the dimethylamino group, and the four methylene carbons. Carbons closer to the oxygen and nitrogen atoms will resonate at a higher chemical shift.

The predicted chemical shifts for "this compound" are summarized in the tables below.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -N(C H₃)₂ | ~2.2 | Singlet (s) | 6H |

| -N(CH₃)₂-C H₂- | ~2.5 | Triplet (t) | 2H |

| -CH₂-C H₂-O- | ~3.5 | Triplet (t) | 2H |

| -O-C H₂-CH₂- | ~3.6 | Triplet (t) | 2H |

| -CH₂-C H₂-NH₂ | ~2.8 | Triplet (t) | 2H |

| -NH ₂ | Variable, broad singlet (br s) | 2H |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -N(C H₃)₂ | ~45 |

| -N(CH₃)₂-C H₂- | ~58 |

| -CH₂-C H₂-O- | ~70 |

| -O-C H₂-CH₂- | ~72 |

| -CH₂-C H₂-NH₂ | ~41 |

Two-dimensional (2D) NMR experiments are powerful tools for resolving complex spectra and unambiguously establishing the connectivity between atoms. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of "this compound," cross-peaks would be expected between the signals of adjacent methylene groups. For instance, a cross-peak would connect the protons of the -N(CH₃)₂-CH ₂- group with the protons of the -CH ₂-O- group, confirming their connectivity across the ether linkage. Similarly, correlations would be seen between the two methylene groups on the ethylamine (B1201723) side of the molecule. This technique is invaluable for piecing together the carbon skeleton through its attached protons.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). wikipedia.org An HSQC spectrum provides a clear map of which proton signal corresponds to which carbon signal. youtube.com For "this compound," each of the four methylene proton signals and the N-methyl proton signal would show a cross-peak corresponding to its directly bonded carbon atom on the ¹³C axis. This is particularly useful for definitively assigning the ¹³C spectrum, which lacks the multiplicity information often present in ¹H spectra.

The choice of solvent is critical for acquiring high-quality NMR spectra. Deuterated solvents, where hydrogen atoms are replaced by deuterium, are used to avoid large, interfering signals from the solvent itself in ¹H NMR. merckmillipore.com Since deuterium resonates at a completely different frequency, it does not obscure the signals from the analyte. Common deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). alfa-chemistry.com For a polar compound like "this compound," a solvent like CDCl₃ or DMSO-d₆ would be appropriate to ensure good solubility.

Furthermore, the deuterium signal from the solvent serves a vital role in modern spectrometers as a "lock" signal. The spectrometer constantly monitors the deuterium frequency to stabilize the magnetic field, preventing drift and ensuring high resolution over the course of the experiment.

Relaxation agents, such as paramagnetic complexes, are sometimes added to a sample to influence the relaxation times of the nuclei. While not typically required for standard structural elucidation of small molecules, they can be employed in specialized experiments to enhance signal intensity or to study molecular dynamics.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

For "this compound," the key functional groups are the primary amine (-NH₂), the tertiary amine (-N(CH₃)₂), the ether (C-O-C), and the alkyl (C-H) groups. Each of these groups has a predictable absorption region in the IR and Raman spectra.

N-H Vibrations: The primary amine will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching. An N-H bending vibration is also expected around 1600 cm⁻¹.

C-H Vibrations: The alkyl chains will produce strong C-H stretching bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations will appear in the 1350-1470 cm⁻¹ range.

C-O Vibration: A strong, characteristic C-O-C stretching band for the ether linkage is expected to appear in the 1050-1150 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations for both the tertiary and primary amines are typically found in the 1000-1250 cm⁻¹ region and can sometimes overlap with other signals.

Interactive Table: Predicted Vibrational Spectroscopy Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong |

| Alkyl | C-H Bend | 1350 - 1470 | Medium |

| Ether | C-O-C Stretch | 1050 - 1150 | Strong |

| Aliphatic Amines | C-N Stretch | 1000 - 1250 | Medium-Weak |

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For "this compound" (molecular formula C₆H₁₆N₂O), the calculated molecular weight is approximately 132.20 g/mol . nih.gov In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its exact mass (132.1263). As the molecule contains two nitrogen atoms, its molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

The fragmentation of the molecular ion provides structural clues. The most common fragmentation pathway for aliphatic amines and ethers is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom (N or O). libretexts.orgmiamioh.edu This process results in the formation of a stable, resonance-stabilized cation.

Predicted Fragmentation Pathways:

Alpha-cleavage adjacent to the dimethylamino group: Loss of a CH₂CH₂OCH₂CH₂NH₂ radical would lead to a prominent peak at m/z 58 for the [CH₂=N(CH₃)₂]⁺ ion. This is often the base peak in the spectrum of N,N-dimethylethylamines.

Alpha-cleavage adjacent to the primary amine: Loss of a hydrogen radical to form an iminium ion at m/z 131 ([M-1]⁺).

Cleavage of the C-O bond: Fragmentation at the ether linkage can lead to various smaller fragments. For example, cleavage could yield a [C₄H₁₁N]⁺ ion at m/z 73 or a [C₄H₁₂N]⁺ ion at m/z 72 .

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 132 | [C₆H₁₆N₂O]⁺ | Molecular Ion |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at tertiary amine |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage and rearrangement |

| 44 | [C₂H₆N]⁺ | Cleavage at ether and amine |

UV-Visible Spectroscopy in Conjugated Systems and Metal Complex Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption typically corresponds to the excitation of electrons from a ground state to a higher energy state.

The compound "this compound" is an aliphatic molecule that lacks chromophores, which are conjugated π-systems or functional groups that absorb UV or visible light. Therefore, the compound itself is not expected to exhibit significant absorbance in the 200-800 nm range.

However, the true utility of UV-Vis spectroscopy for this compound lies in the characterization of its metal complexes. The nitrogen and oxygen atoms in "this compound" possess lone pairs of electrons, making it an excellent chelating ligand for transition metal ions. It can act as a tridentate ligand, coordinating to a metal center through the two nitrogen atoms and the ether oxygen.

Upon coordination to a transition metal, such as copper(II), nickel(II), or cobalt(II), the resulting complex will often be colored and exhibit characteristic UV-Vis absorption bands. derpharmachemica.com These bands arise from two main types of electronic transitions:

d-d Transitions: These involve the excitation of an electron from one d-orbital to another within the metal's d-shell, which is split in energy by the ligand field. These transitions are typically weak and occur in the visible region, giving rise to the color of the complex.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal and the ligand (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT).

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands provide valuable information about the oxidation state of the metal, the coordination geometry (e.g., octahedral, tetrahedral), and the nature of the metal-ligand bonding. researchgate.net

Future Research Directions and Emerging Areas

Development of Novel Aminoether Derivatives with Tunable Properties

A significant avenue for future research lies in the design and synthesis of novel derivatives of 2-(2-Dimethylamino-ethoxy)-ethylamine. By chemically modifying its structure, researchers can create a library of compounds with finely tuned properties tailored for specific applications. For instance, the synthesis of adamantane (B196018) aminoethers has already shown potential for developing new antitubercular agents, demonstrating that the aminoether scaffold can be a valuable component in medicinal chemistry. nih.gov The length and nature of the amino end of the side chain have been shown to influence the antitubercular activity, suggesting that systematic modifications could lead to more potent drugs. nih.gov

Future work could focus on strategies analogous to those used for other classes of compounds, such as the design of novel lapatinib (B449) derivatives or aminopyrimidine derivatives, where specific structural modifications have led to improved biological activity and metabolic stability. mdpi.comnih.gov The goal would be to create derivatives with enhanced performance by systematically altering substituents to optimize their physical, chemical, and biological properties. mdpi.commdpi.com This could involve introducing different alkyl or aryl groups on the nitrogen atoms, varying the length of the ethoxy chain, or incorporating other functional groups to influence properties like solubility, basicity, and chelating ability.

Exploration of Enhanced CO2 Capture Systems Based on Aminoether Blends

The presence of both primary and tertiary amine groups in this compound makes it an interesting candidate for carbon dioxide (CO2) capture applications. Future research will likely focus on its use in amine blends to create more efficient and cost-effective CO2 capture systems. Blending amines is a recognized strategy to combine the high reaction rates of primary amines with the lower regeneration energy requirements of tertiary amines. researchgate.netcnr.it

Key research areas will include detailed thermodynamic and kinetic studies of CO2 absorption in aqueous blends containing this compound. ijcce.ac.irresearchgate.netresearchgate.netnih.gov These studies are crucial for understanding the reaction mechanisms and for designing efficient absorption and regeneration processes. The addition of activators like piperazine (B1678402) to aminoether blends could also be explored to further enhance the absorption rate. ijcce.ac.ir The objective is to develop solvent formulations with high CO2 loading capacity, fast absorption kinetics, and low energy penalty for regeneration, which are critical for the economic viability of large-scale carbon capture technologies. cnr.itmdpi.com

Catalytic Asymmetric Synthesis Utilizing Chiral Aminoether Ligands

The field of asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, presents a promising area for the application of chiral derivatives of this compound. chiralpedia.com The development of new chiral ligands is a continuous effort in this field, as the ligand plays a critical role in determining the efficiency and selectivity of a metal-catalyzed reaction. nih.govacs.org

Future research could focus on the synthesis of chiral aminoether ligands derived from this compound. These ligands could then be complexed with various transition metals to create novel catalysts for a range of asymmetric transformations. The design of these ligands would be guided by principles established from studies of other successful chiral ligands, aiming to create a specific chiral environment around the metal center. nih.govnih.govmdpi.com The modular nature of the aminoether backbone would allow for systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific reactions. acs.org The development of such ligands could lead to new, highly selective catalysts for important chemical transformations. researchgate.netrsc.orgnih.gov

Advanced Materials Science Applications (e.g., Polymers, Surfactants with Engineered Properties)

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced materials with engineered properties. Future research in this area will likely explore its incorporation into polymers and surfactants to create materials with novel functionalities.

In polymer science, this aminoether could be used to synthesize new polyurethanes, polyamides, or other polymers. For example, research on polyurethanes based on modified amino ethers has shown that the structure of the amino ether can influence the morphology and properties of the resulting polymer. researchgate.net By incorporating this compound into polymer backbones, it may be possible to create materials with tailored thermal and mechanical properties. researchgate.net

In the field of surfactants, the combination of hydrophilic amine groups and a flexible ether chain suggests that derivatives of this compound could function as effective surface-active agents. Future work could involve the synthesis of amino-acid-based surfactants from this compound, which are known for their biodegradability and low toxicity. researchgate.netnih.govbiu.ac.il The ability to tune the hydrophobic-lipophilic balance by modifying the aminoether structure could lead to the development of novel surfactants for a variety of applications, including detergents, emulsifiers, and in drug delivery systems. mdpi.comgoogle.comnih.gov

Interdisciplinary Research with Biological and Environmental Sciences

The potential applications of this compound and its derivatives extend into interdisciplinary research at the interface of chemistry, biology, and environmental science.

In the biological sciences, the synthesis of novel aminoether derivatives could lead to the discovery of new bioactive compounds. As demonstrated by the antitubercular potential of adamantane aminoethers, this class of compounds holds promise for drug discovery. nih.gov Future interdisciplinary research could involve collaborations between synthetic chemists and biologists to design, synthesize, and screen libraries of aminoether derivatives for various biological activities. nih.gov

From an environmental perspective, the use of aminoethers in applications like CO2 capture necessitates a thorough understanding of their environmental fate and impact. Future research should include comprehensive environmental assessments of these compounds, including their biodegradability and potential toxicity to aquatic organisms. nih.gov Such studies are crucial to ensure that the development of new technologies based on these compounds is environmentally sustainable. northwestern.edu This interdisciplinary approach, combining chemical innovation with biological and environmental evaluation, will be essential for the responsible development and application of novel aminoether compounds. nih.gov

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | 3,5-dimethylphenol + 1-bromo-2-methylpropane, K₂CO₃, 80°C | Ether formation | |

| 2 | Dimethylamine, H₂/Pd catalyst, ethanol solvent | Amination |

Basic: Which analytical techniques are effective for characterizing this compound?

Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C-O-C, N-H stretches). Reference spectra for similar compounds (e.g., 2-(2-methoxyethoxy)ethylamine) show peaks at 1100 cm⁻¹ (ether C-O) and 3300 cm⁻¹ (N-H) .

- NMR: ¹H NMR resolves ethoxy and dimethylamino groups (δ 3.4–3.6 ppm for CH₂-O; δ 2.2–2.4 ppm for N-CH₃) .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ at m/z 147.2 for C₆H₁₆N₂O) .